
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a 2-oxooxolan-3-yl group attached to the amide nitrogen. The fluorine atoms significantly alter the electronic properties of the benzene ring, making this compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 2-oxooxolan-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The carbonyl group in the oxolan ring can be reduced to form the corresponding alcohol.
Oxidation: The amide group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted benzamides.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. The oxolan ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentafluorobenzamide: Similar structure but lacks the oxolan ring.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of an amide group.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of an amide group.
Uniqueness
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide is unique due to the presence of both the highly fluorinated benzene ring and the oxolan ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
88192-88-5 |
|---|---|
Fórmula molecular |
C11H6F5NO3 |
Peso molecular |
295.16 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentafluoro-N-(2-oxooxolan-3-yl)benzamide |
InChI |
InChI=1S/C11H6F5NO3/c12-5-4(6(13)8(15)9(16)7(5)14)10(18)17-3-1-2-20-11(3)19/h3H,1-2H2,(H,17,18) |
Clave InChI |
ZHWMJPGLOWBPDQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
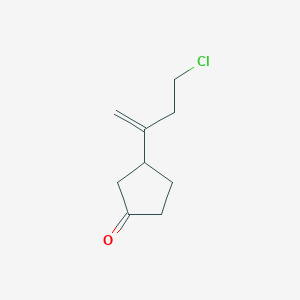
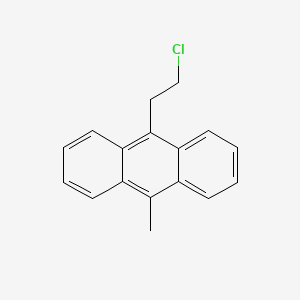
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
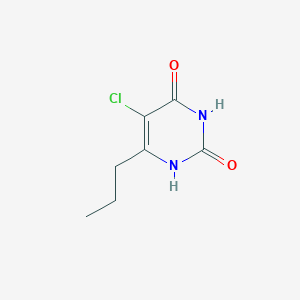
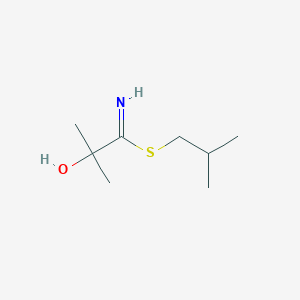
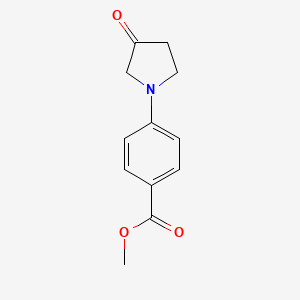
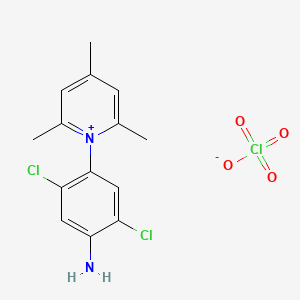
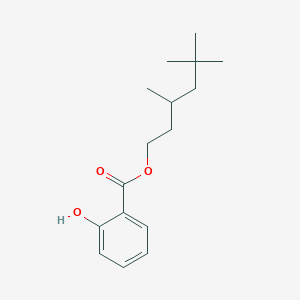
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
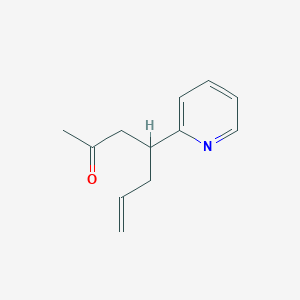
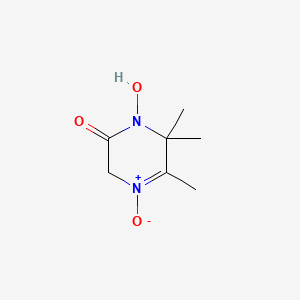
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
phosphanium chloride](/img/structure/B14377772.png)
